molecular formula C14H6Br2O2 B3274321 2,7-Dibromoanthraquinone CAS No. 605-42-5

2,7-Dibromoanthraquinone

Cat. No. B3274321
CAS RN: 605-42-5
M. Wt: 366 g/mol
InChI Key: SAKIJMSLTKGUQV-UHFFFAOYSA-N
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Description

2,7-Dibromoanthraquinone is a chemical compound, also known as 2,7-dibromo-9,10-anthraquinone . It is a deep red crystal with combustibility . It has high stability and solubility, dissolving in organic solvents such as chloroform, dichloromethane, and dimethylformamide . It is stable in air but decomposes under light .


Synthesis Analysis

This compound can be synthesized by reacting bromoanthraquinone with bromine . The reaction typically takes place in an organic solvent with the addition of a suitable catalyst .


Molecular Structure Analysis

The molecular formula of this compound is C14H6Br2O2 . It has a molecular weight of 366 . The structure of this compound contains a total of 26 bonds, including 20 non-H bonds, 14 multiple bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 ketones .


Chemical Reactions Analysis

In the field of electrochemical applications, anthraquinone derivatives, including this compound, have been investigated . For example, a new sulfamidic acid anthraquinone derivative was synthesized from 2,6-diaminoanthraquinone with high yields, designed for utilization in redox flow batteries . The active material was investigated with cyclic voltammetry, revealing a reversible redox reaction at approximately 0.65 V vs. Ag/AgCl at pH-values above 12 .


Physical And Chemical Properties Analysis

This compound has a melting point of 249°C and a boiling point of 491.8±45.0 °C . Its density is roughly estimated to be 1.7410, and it has a refractive index of 1.4947 .

Scientific Research Applications

Carcinogenicity and Toxicological Studies

  • Toxicology and Carcinogenesis Studies : The National Toxicology Program conducted studies on 1-Amino-2,4-Dibromoanthraquinone, a related compound of 2,7-Dibromoanthraquinone. These studies were designed to evaluate the potential carcinogenicity and other toxic effects in rats and mice. The results showed significant chemical-related increases in the incidences of benign and malignant neoplasms in the liver, large intestine, kidney, and urinary bladder of both male and female rats (National Toxicology Program, 1996).

Anticancer Activity

  • Anticancer Effect of Anthraquinone Derivatives : A study on 2,7-Dihydroxy-3-methylanthraquinone demonstrated significant anticancer activity against gastric cancer cells, both in vitro and in vivo. This suggests that certain derivatives of anthraquinones, like this compound, may have potential applications in cancer therapy (Zhu et al., 2016).

  • Telomerase Inhibition and Anti-Proliferative Effects : Another study found that a series of 2,7-diamidoanthraquinone derivatives exhibited potent telomerase inhibitory activity and anti-proliferative effects against various cancer cell lines. This research suggests the potential of similar compounds, such as this compound, in developing novel anticancer chemotherapeutic agents (Huang et al., 2008).

Energy Storage Applications

  • Organic Flow Batteries : Anthraquinone derivatives, including this compound, are being investigated for their use in organic flow batteries. These compounds are valued for their rapid redox kinetics and chemical tunability, making them suitable for large-scale energy storage applications (Gerhardt et al., 2016).

Molecular Docking and Drug Development

  • In silico Molecular Docking : Anthraquinones have been studied for their interaction with specific genes, such as Bax and Bcl-2, which are involved in apoptosis. This type of research, including computational docking simulation studies, opens up possibilities for using anthraquinones like this compound in drug development (Kanagavalli et al., 2021).

Safety and Hazards

2,7-Dibromoanthraquinone is a toxic chemical substance that poses potential hazards to humans and the environment . It can enter the human body through inhalation, skin contact, and ingestion . When handling it, appropriate personal protective equipment, such as gloves and goggles, should be worn . It should be stored and handled according to relevant safety procedures .

properties

IUPAC Name

2,7-dibromoanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Br2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAKIJMSLTKGUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302089
Record name 2,7-Dibromo-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

605-42-5
Record name 2,7-Dibromo-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Dibromo-9,10-anthracenedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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